molecular formula C16H13BrFN5O B2933052 N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide CAS No. 1207012-10-9

N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide

Cat. No.: B2933052
CAS No.: 1207012-10-9
M. Wt: 390.216
InChI Key: UEDFSUKGYAVWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a synthetic triazolidine derivative characterized by a central triazolidine ring (a five-membered saturated heterocycle containing three nitrogen atoms) substituted with a 4-bromo-3-methylphenyl group at the N-position and a 4-fluoroanilino group at the 5-position. This compound is hypothesized to exhibit biological activity due to its structural similarity to pyrimidine and triazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFN5O/c1-9-8-12(6-7-13(9)17)20-16(24)14-15(22-23-21-14)19-11-4-2-10(18)3-5-11/h2-8,14-15,19,21-23H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBFLSVPOFUTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and molecular interactions.

Chemical Structure and Properties

The compound features a triazolidine core with substituents that enhance its biological activity. Its molecular formula is C15H14BrF N5O, and it has a molecular weight of approximately 363.2 g/mol. The presence of bromine and fluorine atoms is significant for its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties against various pathogens, including multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) :

  • MIC Values :
    • Against XDR-Salmonella Typhi :
      • Compound showed varying MIC values ranging from 6.25 mg/mL to 50 mg/mL depending on the structural modifications.
    • Table 1 summarizes the antibacterial potency of different derivatives:
CompoundMIC (mg/mL)MBC (mg/mL)
Base Compound12.525
Derivative A6.2512.5
Derivative B2550
Derivative C50100

These results indicate that structural modifications significantly influence the antibacterial efficacy of the compound .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities, particularly against alkaline phosphatase.

Enzyme Kinetics :

  • The compound acts as a competitive inhibitor with an IC50 value of 1.469 ± 0.02 µM , demonstrating strong binding affinity to the enzyme's active site.
  • Table 2 provides an overview of enzyme kinetics:
Concentration (µM)Reaction Rate (%)
0Control
0.7575
1.560
345

The inhibition profile suggests potential therapeutic applications in conditions where alkaline phosphatase activity is implicated .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets.

  • Target Proteins : The compound shows high binding affinity towards DNA gyrase, a target crucial for bacterial DNA replication.
  • Binding Energy : The calculated binding energy was found to be ΔG=7.5648 kcal mol\Delta G=-7.5648\text{ kcal mol}, which is more favorable than that of ciprofloxacin, a standard antibiotic .

Case Studies

In vitro studies have validated the antibacterial and enzyme inhibitory activities of this compound, leading researchers to consider it as a candidate for further development in antimicrobial therapies.

  • Study on XDR-Salmonella Typhi :
    • Conducted in vitro using agar diffusion methods.
    • Results indicated significant zones of inhibition correlating with lower MIC values for certain derivatives compared to the base compound .
  • Enzyme Inhibition Analysis :
    • Utilized Lineweaver-Burk plots to determine kinetic parameters.
    • Findings confirmed competitive inhibition, suggesting that this compound could be developed into a therapeutic agent targeting specific enzymes involved in bacterial resistance mechanisms .

Comparison with Similar Compounds

The following analysis compares N-(4-bromo-3-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide with structurally related pyrimidine and carboxamide derivatives, focusing on core structure, substituent effects, and biological implications.

Structural and Physicochemical Differences
Compound Name Core Structure Key Substituents Physicochemical Properties
Target Compound Triazolidine 4-bromo-3-methylphenyl, 4-fluoroanilino Higher lipophilicity (Br, CH₃), moderate polarity (F, CONH)
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine Pyrimidine 4-methylphenyl, 4-fluoroanilino Lower lipophilicity (CH₃ vs. Br), planar aromatic core
N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (Ia) Pyrimidine 4-chlorophenyl, 4-chlorophenylaminomethyl Higher halogen content (Cl), increased molecular weight

Key Observations :

  • The 4-bromo-3-methylphenyl group increases steric bulk and lipophilicity relative to smaller substituents (e.g., 4-methylphenyl or 4-chlorophenyl), which may improve membrane permeability but reduce aqueous solubility .
  • The 4-fluoroanilino group, common to both the target compound and pyrimidine analogs, contributes to hydrogen-bonding interactions and metabolic stability .

Key Observations :

  • Pyrimidine derivatives with 4-fluoroanilino substituents exhibit selective antibacterial activity, attributed to their ability to disrupt bacterial cell wall synthesis or enzyme function . The target compound’s triazolidine core may offer a novel mechanism due to its unique geometry.
  • Hydrogen-bonding interactions in pyrimidine analogs (e.g., N–H⋯N distances of 2.940–2.982 Å) correlate with stability and activity . The target compound’s triazolidine ring may form weaker H-bonds, but compensatory C–H⋯F or π–π interactions could enhance binding.
  • Halogen substituents (Br, Cl, F) influence bioactivity: bromo groups enhance lipophilicity and target affinity, while fluoro groups improve metabolic stability and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.